(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine

Catalog No.
S631930
CAS No.
59983-39-0
M.F
C6H14N2O
M. Wt
130.19 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine

CAS Number

59983-39-0

Product Name

(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine

IUPAC Name

(2S)-2-(methoxymethyl)pyrrolidin-1-amine

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

InChI

InChI=1S/C6H14N2O/c1-9-5-6-3-2-4-8(6)7/h6H,2-5,7H2,1H3/t6-/m0/s1

InChI Key

BWSIKGOGLDNQBZ-LURJTMIESA-N

SMILES

COCC1CCCN1N

Synonyms

(2S)-2-(Methoxymethyl)-1-pyrrolidinamine; (S)-1-Amino-2-(methoxymethyl)pyrrolidine; SAMP; [(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]amine;

Canonical SMILES

COCC1CCCN1N

Isomeric SMILES

COC[C@@H]1CCCN1N

Asymmetric Synthesis

SAMP is a valuable chiral auxiliary used in asymmetric synthesis. Its ability to induce chirality allows chemists to control the formation of enantiomers in reactions. By attaching SAMP to a reaction intermediate, the final product inherits the stereochemistry of SAMP, leading to an enantioenriched product. This is crucial for developing drugs and other molecules where only one enantiomer possesses the desired activity. PubChem, (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine: )

Chiral Recognition

The chiral nature of SAMP makes it useful in chiral recognition studies. Scientists can design receptors or sensors that selectively bind to one enantiomer of a molecule. By incorporating SAMP into these recognition units, researchers can differentiate between enantiomers in various analytical techniques. This is important for understanding the behavior of chiral drugs and other molecules in biological systems.

Catalyst Design

SAMP can be used as a building block for the design of chiral catalysts. By incorporating SAMP into the structure of a catalyst, researchers can create catalysts that promote reactions with high enantioselectivity. This allows for the development of more efficient and sustainable synthetic processes. Royal Society of Chemistry, Recent Advances in Asymmetric Catalysis Using Chiral Pyrrolidines and Related Scaffoldings:

(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine is a chiral molecule belonging to the class of pyrrolidines. It is a liquid at room temperature with significant optical activity []. While its natural origins are not well documented, it finds application as a chiral building block in organic synthesis [].


Molecular Structure Analysis

The molecule consists of a six-membered pyrrolidine ring with an amino group at the first position and a methoxymethyl group (CH2OCH3) at the second position. The "S" designation indicates the stereochemistry at the first carbon, meaning the molecule has a left-handed chirality []. This asymmetry can be crucial for its function in certain applications.


Chemical Reactions Analysis

  • Acylation: The amino group can react with acyl chlorides or anhydrides to form amides.
  • Alkylation: The amino group can also react with alkylating agents to form secondary amines.
  • Ether cleavage: Under acidic conditions, the methoxymethyl group might undergo cleavage to release methanol and a primary alcohol.

Synthesis of this specific enantiomer is also not extensively documented, but general methods for synthesizing chiral pyrrolidines can be adapted. These may involve:

  • Asymmetric synthesis: Utilizing chiral catalysts or reagents to achieve the desired stereochemistry at the first carbon.
  • Resolution of racemic mixtures: If a racemic mixture (containing both R and S enantiomers) is available, separation techniques can be employed to isolate the desired (S)-(-)-enantiomer.

Physical And Chemical Properties Analysis

  • Molecular Formula: C6H14N2O []
  • Molecular Weight: 130.19 g/mol []
  • CAS Number: 59983-39-0 []
  • Appearance: Liquid []
  • Optical Rotation: [α]20/D −79° (neat) []
  • Boiling Point: 42 °C/1.8 mmHg (literature) []
  • Density: 0.97 g/mL at 25 °C (literature) []
  • Refractive Index: n20/D 1.465 (literature) []

XLogP3

-0.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H227 (100%): Combustible liquid [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

Enders reagents

Dates

Modify: 2023-08-15

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